molecular formula C6H9NO2S B12863667 (S)-1-Acetyl-4-mercaptopyrrolidin-2-one

(S)-1-Acetyl-4-mercaptopyrrolidin-2-one

Cat. No.: B12863667
M. Wt: 159.21 g/mol
InChI Key: GVOBHRGIDFSZDF-YFKPBYRVSA-N
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Description

(S)-1-Acetyl-4-mercaptopyrrolidin-2-one is a chiral pyrrolidinone derivative featuring an acetyl group at the 1-position and a thiol (-SH) group at the 4-position. The (S)-enantiomer configuration imparts stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis. Pyrrolidinones are five-membered lactams with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural rigidity and ability to engage in hydrogen bonding.

Key Properties (Hypothetical Based on Structural Analogs):

  • Molecular formula: C₆H₉NO₂S
  • Molecular weight: 159.2 g/mol
  • Functional groups: Lactam (pyrrolidinone), acetyl, thiol
  • Potential applications: Intermediate in drug synthesis (e.g., protease inhibitors), catalyst in asymmetric reactions, or ligand for metal coordination.

Properties

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

(4S)-1-acetyl-4-sulfanylpyrrolidin-2-one

InChI

InChI=1S/C6H9NO2S/c1-4(8)7-3-5(10)2-6(7)9/h5,10H,2-3H2,1H3/t5-/m0/s1

InChI Key

GVOBHRGIDFSZDF-YFKPBYRVSA-N

Isomeric SMILES

CC(=O)N1C[C@H](CC1=O)S

Canonical SMILES

CC(=O)N1CC(CC1=O)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Acetyl-4-mercaptopyrrolidin-2-one typically involves the reaction of 4-mercaptopyrrolidin-2-one with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of (S)-1-Acetyl-4-mercaptopyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Acetyl-4-mercaptopyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The acetyl group can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Acylation reagents like acetic anhydride or benzoyl chloride can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various acyl derivatives.

Scientific Research Applications

(S)-1-Acetyl-4-mercaptopyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Acetyl-4-mercaptopyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the acetyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in the combination of a lactam ring, acetyl group, and thiol substituent. Below is a comparative analysis with hypothetical analogs based on functional group modifications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Reactivity/Biological Relevance
(S)-1-Acetyl-4-mercaptopyrrolidin-2-one C₆H₉NO₂S Lactam, acetyl, thiol 159.2 High nucleophilicity (thiol); chiral drug intermediate
4-Mercaptopyrrolidin-2-one C₄H₇NOS Lactam, thiol 117.2 Thiol-disulfide exchange; less stable due to lack of acetyl protection
1-Acetylpyrrolidin-2-one C₆H₉NO₂ Lactam, acetyl 127.1 Improved stability; limited reactivity (no thiol)
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ Pyrimidine, carboxylic acid, chloro 172.6 Antiviral/antibacterial precursor (distinct heterocycle)

Key Findings:

Thiol Group Impact : The thiol in (S)-1-Acetyl-4-mercaptopyrrolidin-2-one enables disulfide bond formation or metal chelation, unlike 1-acetylpyrrolidin-2-one, which lacks this reactivity. However, unprotected thiols (e.g., 4-mercaptopyrrolidin-2-one) are prone to oxidation, whereas the acetyl group may stabilize the compound .

Chirality: The (S)-configuration is critical for enantioselective applications, contrasting with non-chiral analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid, which is used in non-stereospecific reactions .

Biological Relevance : Thiol-containing lactams are explored as cysteine protease inhibitors, while pyrimidine derivatives (e.g., ) are leveraged for antimicrobial activity .

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